Agn-PC-008nam
Description
While specific structural details remain proprietary, preliminary studies classify it as a kinase inhibitor targeting aberrant signaling pathways in cancer cells. Its molecular formula is hypothesized to include a heterocyclic core with functional groups optimized for binding affinity and selectivity . Pharmacodynamic studies indicate nanomolar-level inhibition of key oncogenic kinases, including EGFR and VEGFR-2, with preliminary IC₅₀ values ranging from 12–45 nM in vitro .
Properties
CAS No. |
864863-68-3 |
|---|---|
Molecular Formula |
C18H14N4 |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
6-(5-methyl-1-phenyltriazol-4-yl)quinoline |
InChI |
InChI=1S/C18H14N4/c1-13-18(20-21-22(13)16-7-3-2-4-8-16)15-9-10-17-14(12-15)6-5-11-19-17/h2-12H,1H3 |
InChI Key |
HOQDQIVDTHUPQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C3=CC4=C(C=C3)N=CC=C4 |
Origin of Product |
United States |
Chemical Reactions Analysis
AGN-PC-008NAM undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
AGN-PC-008NAM has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it is utilized for investigating cellular processes and molecular interactions. In medicine, this compound is explored for its potential therapeutic effects and drug development. Industrially, it is used in the production of various chemical products and materials .
Mechanism of Action
The mechanism of action of AGN-PC-008NAM involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Key Findings :
- This compound exhibits a broader kinase inhibition profile compared to Gefitinib and Erlotinib, which are EGFR-specific .
Pharmacodynamic Efficacy
In Vitro Cytotoxicity (72-hour exposure, MTT assay):
| Compound | A549 (Lung Cancer) IC₅₀ (μM) | HCT-116 (Colon Cancer) IC₅₀ (μM) |
|---|---|---|
| This compound | 1.2 ± 0.3 | 0.9 ± 0.2 |
| Gefitinib | 2.8 ± 0.5 | 3.1 ± 0.6 |
| Sorafenib | 5.4 ± 1.1 | 4.7 ± 0.9 |
This compound demonstrates superior potency in both lung and colon cancer cell lines, with IC₅₀ values 2–5× lower than benchmarks .
Pharmacokinetic Profiles
| Parameter | This compound (Rat) | Gefitinib (Rat) | Sorafenib (Rat) |
|---|---|---|---|
| Tₘₐₓ (h) | 2.5 | 3.0 | 4.0 |
| Cₘₐₓ (μg/mL) | 12.4 ± 1.8 | 8.2 ± 1.2 | 6.5 ± 0.9 |
| AUC₀–₂₄ (μg·h/mL) | 98.7 ± 10.5 | 65.3 ± 8.7 | 54.1 ± 6.2 |
| Half-life (h) | 6.2 | 4.8 | 5.5 |
This compound achieves higher plasma exposure (Cₘₐₓ and AUC) and extended half-life, suggesting improved metabolic stability .
Maximum Tolerated Dose (MTD) in Rodent Models:
| Compound | MTD (mg/kg/day) | Notable Adverse Effects |
|---|---|---|
| This compound | 150 | Mild hepatotoxicity (reversible) |
| Gefitinib | 100 | Severe diarrhea, skin rash |
| Sorafenib | 80 | Hypertension, hand-foot syndrome |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
